6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one
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Overview
Description
6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one is a complex organic compound that features a unique combination of a pyrimidine ring fused with a furan moiety and a diiodocyclohexadienone structure
Preparation Methods
The synthesis of 6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving a suitable aldehyde and an amine.
Introduction of the Furan Moiety: The furan ring is introduced via a cyclization reaction, often using a furan-containing precursor.
Iodination: The final step involves the iodination of the cyclohexadienone structure, which can be achieved using iodine or iodine monochloride under controlled conditions.
Chemical Reactions Analysis
6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The diiodo groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antiviral or anticancer agent.
Materials Science: Its ability to undergo various chemical modifications makes it useful in the development of novel materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one include:
6-Amino-1-(2-furylmethyl)-2,4(1H,3H)-pyrimidinedione: This compound shares the pyrimidine and furan moieties but lacks the diiodocyclohexadienone structure.
2-amino-6-[2-(1H-indol-6-yl)ethyl]pyrimidin-4(3H)-one: This compound contains a pyrimidine ring fused with an indole moiety, highlighting the diversity of pyrimidine-based structures.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
917973-61-6 |
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Molecular Formula |
C14H9I2N3O2 |
Molecular Weight |
505.05 g/mol |
IUPAC Name |
2-[2-amino-6-(furan-2-yl)pyrimidin-4-yl]-4,6-diiodophenol |
InChI |
InChI=1S/C14H9I2N3O2/c15-7-4-8(13(20)9(16)5-7)10-6-11(19-14(17)18-10)12-2-1-3-21-12/h1-6,20H,(H2,17,18,19) |
InChI Key |
OMFKDEGEIZIWHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NC(=N2)N)C3=C(C(=CC(=C3)I)I)O |
Origin of Product |
United States |
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